molecular formula C23H26N4O2S B3698757 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B3698757
M. Wt: 422.5 g/mol
InChI Key: YECCDSLFVYVREJ-UHFFFAOYSA-N
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Description

2-[(4-Cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a novel synthetic compound designed for research purposes, centered on the biologically privileged 1,2,4-triazole scaffold . This core structure is recognized for its significant interactions with diverse biological targets, making it a molecule of high interest in early-stage pharmacological investigation . The compound's molecular architecture, which integrates a 1,2,4-triazole ring system connected via a sulfanyl-acetamide linker to a 4-methoxyphenyl group, suggests potential for multifaceted biological activity. Researchers can investigate this compound as a candidate for evaluating antimicrobial properties. 1,2,4-Triazole derivatives are extensively documented in scientific literature for their potent in vitro effects against a range of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . The specific substitution pattern on the triazole core is a critical determinant of its antimicrobial efficacy and spectrum, positioning this compound for structure-activity relationship (SAR) studies aimed at overcoming antibiotic resistance . Beyond antimicrobial applications, this chemical holds research value in oncology. The 1,2,4-triazole pharmacophore is a key structural component in several established anticancer agents, such as anastrozole and letrozole, which function as aromatase inhibitors . Consequently, this compound may be of interest for profiling against a panel of human cancer cell lines to elucidate its potential antiproliferative mechanisms and cytotoxic effects. Furthermore, the structural analogy to other triazole-based bioactive molecules opens avenues for research in other therapeutic areas, including the exploration of activity against neurodegenerative pathways . This reagent is provided to the scientific community to enable fundamental biochemical research and the discovery of new bioactive molecules.

Properties

IUPAC Name

2-[(4-cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-29-20-14-12-18(13-15-20)24-21(28)16-30-23-26-25-22(17-8-4-2-5-9-17)27(23)19-10-6-3-7-11-19/h2,4-5,8-9,12-15,19H,3,6-7,10-11,16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECCDSLFVYVREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. This intermediate is then alkylated using 2-bromo-1-phenylethanone under alkaline conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Alkyl halides, cesium carbonate as a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary alcohols.

Scientific Research Applications

2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Triazole Derivatives

Compound Name R4 (Triazole) R5 (Triazole) N-Substituent (Acetamide) Key Biological Activities Reference
Target Compound Cyclohexyl Phenyl 4-Methoxyphenyl Potential antimicrobial, anti-inflammatory
2-{[4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide Amino Furan-2-yl 3-Chloro-4-methylphenyl Antimicrobial, anticancer
N-(4-Chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethoxyphenyl Pyridin-3-yl 4-Chloro-2-methylphenyl Enhanced antiviral activity due to chloro and ethoxy groups
2-{[4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 4-Methoxyphenyl Phenoxymethyl 4-Phenoxyphenyl Antifungal, antibacterial
N-(4-Ethylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide Imidazo-triazole hybrid 4-Methoxyphenyl 4-Ethylphenyl Orco agonist activity (insect olfaction modulation)

Physicochemical Properties

  • Metabolic Stability: Amino or ethoxy substituents in analogues improve metabolic half-life by reducing CYP450-mediated oxidation .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis of triazole-based acetamides typically follows multi-step protocols involving:

Cyclocondensation : Formation of the 1,2,4-triazole core using cyclohexylamine and phenyl-substituted hydrazides under reflux in ethanol or DMF (70–90°C) .

Thioether Formation : Reaction with mercaptoacetic acid derivatives in the presence of K₂CO₃ or NaH in THF/DMF at 0–25°C to introduce the sulfanyl group .

Acetamide Coupling : Activation of the carboxylic acid group (e.g., via EDCI/HOBt) and coupling with 4-methoxyaniline in dichloromethane (DCM) at room temperature .
Key Considerations :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
  • Reaction yields (50–75%) depend on strict control of moisture and temperature .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:
A combination of spectroscopic and analytical techniques is required:

NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons (phenyl, methoxyphenyl); δ 3.7–4.2 ppm for methoxy (-OCH₃) and sulfanyl (-S-) groups .
  • ¹³C NMR : Signals at 165–170 ppm for the acetamide carbonyl and 55–60 ppm for methoxy carbons .

Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error validates molecular formula (e.g., C₂₃H₂₅N₄O₂S) .

X-ray Crystallography (if crystalline): Resolves 3D conformation, including dihedral angles between triazole and phenyl rings .

Basic: What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer:
Initial screening should focus on target-agnostic and mechanism-driven assays:

Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) or cytochrome P450 isoforms using fluorescence-based assays (IC₅₀ determination) .

Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to cisplatin .
Note : Include positive controls and triplicate runs to minimize variability .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:
SAR requires systematic structural modifications and activity comparisons:

Core Modifications :

  • Replace cyclohexyl with alkyl/aryl groups to assess steric effects .
  • Substitute sulfanyl (-S-) with sulfonyl (-SO₂-) to evaluate electronic impacts .

Substituent Variations :

  • Vary methoxyphenyl substituents (e.g., -OCH₃ → -NO₂, -CF₃) to probe electronic and hydrophobic interactions .

Computational Analysis :

  • Perform docking (AutoDock Vina) to map binding poses with target proteins (e.g., EGFR) .
  • Use QSAR models (DRAGON descriptors) to correlate substituent properties with activity .

Advanced: How can contradictory data between in vitro and in silico activity be resolved?

Methodological Answer:

Experimental Replication :

  • Validate in vitro assays under standardized conditions (e.g., ATP concentration in kinase assays) .

Computational Refinement :

  • Re-run docking with explicit solvent models (e.g., Molecular Dynamics in GROMACS) to account for protein flexibility .

Physicochemical Profiling :

  • Measure logP (HPLC) and solubility to identify bioavailability limitations affecting in vitro results .
    Case Study : If docking predicts strong EGFR binding but in vitro IC₅₀ is poor, check compound stability in assay media via LC-MS .

Advanced: What computational strategies are recommended for modeling its interaction with biological targets?

Methodological Answer:

Molecular Docking :

  • Use Glide (Schrödinger) with induced-fit docking to account for binding-site flexibility .

Molecular Dynamics (MD) Simulations :

  • Run 100-ns simulations (AMBER force field) to assess binding stability and identify key residues (e.g., hinge region in kinases) .

Free Energy Calculations :

  • Compute binding free energy (MM/PBSA) to rank derivatives and prioritize synthesis .

Advanced: How can stability and degradation pathways be studied under physiological conditions?

Methodological Answer:

Forced Degradation Studies :

  • Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .

Analytical Monitoring :

  • Track degradation via HPLC-PDA at 254 nm; identify byproducts via LC-MS/MS .

Kinetic Analysis :

  • Calculate half-life (t₁/₂) in PBS (pH 7.4) at 37°C to predict in vivo stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

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